1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid
Description
This compound features a spirocyclic architecture combining a bicyclo[2.2.1]heptane (norbornane) framework with a piperidine ring. The rigid bicyclic system confers conformational stability, making it valuable in medicinal chemistry for modulating pharmacokinetic properties .
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)11-4-5-13(17)12(10-11)14(19)20/h11-13H,4-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGSPJMRSIRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CCC2C(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective group that can influence the compound's reactivity and stability.
Key Structural Features
- Spirocyclic Framework : Enhances binding affinity to biological receptors.
- Boc Group : Provides protection during synthesis and can be removed under specific conditions to activate the compound.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for neurotransmission and have been implicated in various neurological conditions.
Interaction with nAChRs
- Agonistic Activity : The compound may act as an agonist at certain nAChR subtypes, potentially enhancing synaptic transmission.
- Antagonistic Activity : It may also exhibit antagonistic properties against other nAChR subtypes, modulating neurotransmitter release.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of this compound in various models:
In Vitro Studies
- Cell Line Assays : Evaluations using neuronal cell lines have shown that the compound can modulate nAChR activity, influencing calcium influx and neurotransmitter release.
- Binding Affinity : Radiolabeled binding assays indicate a high affinity for specific nAChR subtypes, suggesting its potential as a therapeutic agent in cognitive disorders.
In Vivo Studies
- Animal Models : Administration of the compound in rodent models has demonstrated improvements in memory and learning tasks, consistent with enhanced cholinergic signaling.
- Toxicity Assessments : Initial toxicity studies indicate a favorable safety profile at therapeutic doses, warranting further investigation into its clinical applications.
Summary of Biological Activities
Toxicity Profile
| Dose (mg/kg) | Observations | |
|---|---|---|
| 0 - 15 | No adverse effects | Safe at therapeutic levels |
| 15 - 30 | Mild side effects | Requires monitoring |
Case Study 1: Cognitive Enhancement
In a controlled study involving aged rats, administration of this compound resulted in significant improvements in spatial navigation tasks compared to the control group. This suggests potential applications in treating age-related cognitive decline.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound against neurotoxic agents in vitro. Results indicated that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, highlighting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[bicyclo[2.2.1]heptane-7,4'-piperidine] Derivatives
(a) 1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]hept[2]ene-7,4'-piperidine]-5-carboxylic Acid
- Key Differences : Contains a double bond in the bicycloheptane (C5–C6) and a carboxylic acid at position 3.
- However, the shifted carboxylic acid position alters hydrogen-bonding patterns compared to the target compound .
(b) tert-Butyl 1'-(4-((S)-5-(acetamidomethyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)-2-oxa-3-azaspiro[bicyclo[2.2.1]heptane-7,4'-piperidine]-3-carboxylate (Compound 12, )
- Key Differences: Incorporates a fluorophenyl-oxazolidinone moiety linked to the spiro system.
- Biological Relevance: Demonstrates antibacterial activity against Gram-positive pathogens (MIC: 0.25–2 µg/mL), attributed to the oxazolidinone group’s ribosomal binding. The Boc group and fluorine enhance metabolic stability .
Non-Spiro Bicyclo[2.2.1]heptane Analogues
(a) Bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences : Lacks the spiro-piperidine system and Boc group.
- Properties : Simpler structure with lower molecular weight (MW: ~154 g/mol vs. ~297 g/mol for the target compound). Reduced steric bulk may improve solubility but limit target specificity .
(b) 6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic Acid
- Key Differences : Replaces bicyclo[2.2.1]heptane with a spiro[3.3]heptane core.
- Similar Boc and carboxylic acid groups maintain comparable polarity .
Data Table: Structural and Functional Comparison
*Assumed based on analogous structures.
Key Contrasts and Implications
- Ring Size and Rigidity : Bicyclo[2.2.1]heptane offers greater rigidity than spiro[3.3]heptane, favoring entropic gains in binding .
- Substituent Position: Carboxylic acid placement (C2 vs. C5) dramatically alters electronic properties and hydrogen-bond donor capacity .
- Functional Groups: Oxazolidinone moieties () confer specific bioactivity, whereas simpler carboxylic acids serve as intermediates .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction of the bicyclo[2.2.1]heptane skeleton, often via cycloaddition reactions such as Diels-Alder cyclizations.
- Introduction of the piperidine moiety spiro-fused to the bicyclic system.
- Installation of the tert-butoxycarbonyl protecting group on the nitrogen atom of the piperidine ring.
- Functionalization at the 2-position of the bicyclic ring with a carboxylic acid group.
This multistep synthesis requires careful control of stereochemistry and functional group compatibility.
Preparation of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework is a norbornane skeleton, which can be efficiently synthesized via Diels-Alder reactions. According to recent research, asymmetric organocatalytic formal [4 + 2] cycloaddition reactions have been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity under mild conditions. This method allows for rapid assembly of the bicyclic core with functional handles for further elaboration.
An alternative approach involves intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes, which provide bicyclo[2.2.1]heptane skeletons bearing oxy-functionalized bridgehead carbons. Such intermediates can serve as versatile building blocks for further functionalization.
Formation of the Spiro Piperidine Moiety
The spiro linkage between the bicyclo[2.2.1]heptane and the piperidine ring is typically introduced via nucleophilic substitution or ring-closing reactions involving appropriately functionalized precursors. The piperidine nitrogen is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps.
Introduction of the tert-Butoxycarbonyl Protecting Group
The tert-butoxycarbonyl (Boc) group is commonly installed by reacting the free amine with di-tert-butyl dicarbonate under basic conditions. This step is crucial to maintain the integrity of the nitrogen functionality during carboxylation and other transformations.
Carboxylation at the 2-Position
The carboxylic acid group at the 2-position of the bicyclic system is introduced either by direct oxidation of a methyl or hydroxymethyl precursor or via ester hydrolysis after initial esterification during the core synthesis.
Amide Coupling Reaction Conditions (Representative Example)
A detailed protocol for coupling carboxylic acid derivatives similar to the target compound involves the use of coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate in N,N-dimethylformamide at room temperature under inert atmosphere for extended reaction times (e.g., 16 hours at 20°C). After reaction completion, the mixture is partitioned between water and ethyl acetate, followed by organic layer washing, drying, filtration, evaporation, and purification by silica gel chromatography using a dichloromethane-methanol gradient to isolate the amide intermediate as an off-white foam.
| Parameter | Condition/Details |
|---|---|
| Coupling agents | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, 1-hydroxybenzotriazole hydrate |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 20°C (room temperature) |
| Reaction time | 16 hours |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Work-up | Partition between water and ethyl acetate; wash organic layer with brine; dry over sodium sulfate; filter; evaporate |
| Purification | Silica gel chromatography with dichloromethane-methanol gradient |
| Product | Amide intermediate (off-white foam) |
Research Findings and Stability Considerations
Bicyclo[2.2.1]heptane derivatives with functional groups at bridgehead positions, such as carboxylic acids, exhibit unusual stability despite ring strain typical of small bicyclic systems. This stability facilitates their use as building blocks in medicinal chemistry and materials science.
The Boc-protected spiro compounds maintain stability under typical synthetic conditions and allow for selective deprotection when needed for further functionalization or biological evaluation.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bicyclo[2.2.1]heptane core synthesis | Diels-Alder cycloaddition, organocatalysis | Formation of bicyclic core with stereocontrol |
| 2 | Spiro piperidine formation | Nucleophilic substitution or ring-closing reactions | Formation of spiro linkage |
| 3 | Boc protection of piperidine N | Di-tert-butyl dicarbonate, base | Protected amine for further reactions |
| 4 | Carboxylation at 2-position | Oxidation or ester hydrolysis | Installation of carboxylic acid group |
| 5 | Amide coupling (if applicable) | EDC·HCl, HOBt, DMF, inert atmosphere, 20°C, 16 h | Formation of amide intermediate, purified by chromatography |
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry, particularly the spiro junction (δ 1.4–1.6 ppm for Boc methyl groups; δ 3.8–4.2 ppm for piperidine protons) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area) and detect diastereomeric impurities .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (expected [M+H]+: ~305–320 g/mol) .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (GHS H335) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent Boc-group degradation .
How can computational modeling predict the compound’s reactivity in nucleophilic or acidic environments?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack at the bicycloheptane bridge .
- Molecular Dynamics (MD) : Simulate Boc-group stability under varying pH (e.g., TFA-mediated deprotection kinetics) .
Data Integration : Cross-reference computational results with experimental IR spectra (C=O stretch at ~1700 cm⁻¹ for Boc group) .
How can researchers resolve discrepancies in reported purity values across analytical techniques?
Q. Advanced
- Multi-Method Validation : Compare HPLC (95% purity) with elemental analysis (C, H, N ±0.3%) and 1H NMR integration ratios .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives or oxidation products) .
- Statistical Analysis : Apply ANOVA to assess inter-lab variability in purity measurements (p < 0.05 threshold) .
What biological activities are hypothesized based on structural analogs, and how can SAR studies be designed?
Q. Advanced
- Marine Sponge Analogs : Bicyclic terpenes and alkaloids from L. magnifica and C. cyathophora exhibit antiviral (IC50 ~5 µM) and anti-inflammatory (COX-2 inhibition) activities .
- SAR Framework :
What stability challenges arise during long-term storage, and how can degradation be mitigated?
Q. Advanced
- Degradation Pathways : Boc cleavage under humid conditions (t½ ~30 days at 25°C) and oxidation at the piperidine ring .
- Stabilization Strategies :
- Lyophilization with cryoprotectants (trehalose/sucrose) for aqueous solutions.
- Storage in amber vials with O₂ scavengers (e.g., Ageless®) to prevent radical oxidation .
Accelerated Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
